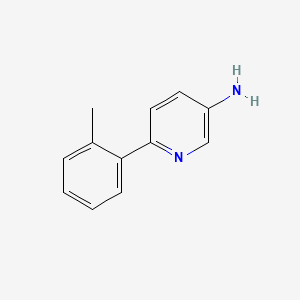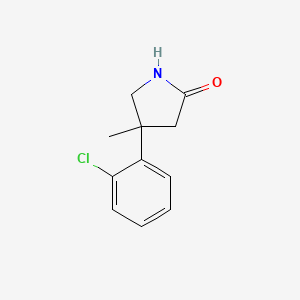
4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one
Descripción general
Descripción
4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one (4CMP) is an organic compound belonging to the pyrrolidinone class of compounds. It is a colorless, crystalline solid with a melting point of 95°C. 4CMP has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used in the synthesis of a variety of pharmaceuticals and other compounds, as well as in the synthesis of polymers and other materials. It is also used in the preparation of dyes, pigments, and other materials.
Aplicaciones Científicas De Investigación
Pharmaceutical Intermediate
4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one: is utilized as an intermediate in pharmaceutical synthesis. This compound can be a precursor in the production of various drugs, particularly those that may have central nervous system activity due to its pyrrolidinone structure, which is a common feature in many pharmacologically active compounds .
Antimicrobial Agent Development
Research has shown that derivatives of chloroacetamide, which is structurally related to 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one , exhibit promising antimicrobial properties. These compounds can be synthesized and tested against a range of bacterial and fungal species, potentially leading to the development of new antimicrobial agents .
Anticancer Activity
The structural analogs of 4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one have been studied for their antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). These compounds could serve as lead compounds for the design of new anticancer drugs .
Molecular Docking Studies
This compound and its derivatives can be used in molecular docking studies to predict the orientation of the drug within a targeted binding site of the receptor. This is crucial for understanding the potential efficacy of a drug and for designing compounds with better binding affinity and specificity .
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYYODRNIFSOSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-4-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



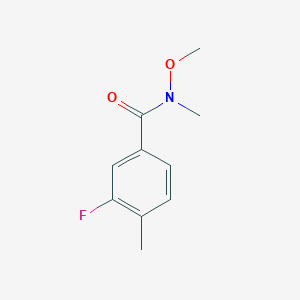
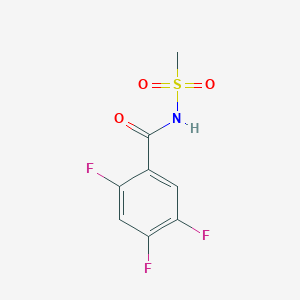
![4-[4-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1466960.png)
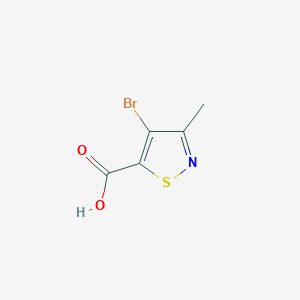

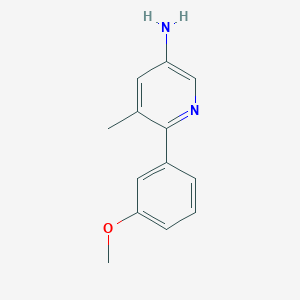



![1-[2-(tert-Butyl-dimethyl-silanyloxy)-ethyl]-5-methyl-1H-indazol-6-ylamine](/img/structure/B1466970.png)
![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1466976.png)
